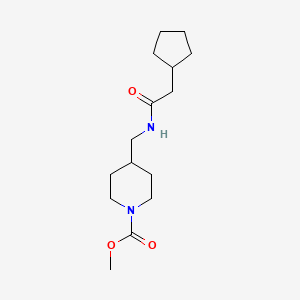

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Attachment of the Cyclopentylacetamido Group: This step involves the acylation of the piperidine ring with cyclopentylacetic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-scale Esterification: Using continuous flow reactors to ensure efficient mixing and reaction control.

Automated Acylation Processes: Employing automated systems to handle the acylation step, ensuring consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the ester and amide groups.

Substitution: Various substituted amides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of piperidine derivatives, including methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate, as inhibitors of Mycobacterium tuberculosis. For instance, a structure-activity relationship (SAR) study identified compounds that exhibited significant inhibitory effects on the enzyme MenA, crucial for the biosynthesis of menaquinone in M. tuberculosis . The IC50 values for these inhibitors ranged from 13 to 22 μM, indicating promising potency against this pathogen.

Case Study: Inhibitor Design

In a comprehensive SAR campaign, researchers synthesized a library of piperidine derivatives to optimize their potency against M. tuberculosis. The lead compounds were evaluated for their inhibitory concentrations and demonstrated improved pharmacokinetic properties compared to earlier analogs . The findings suggest that modifications to the piperidine scaffold can enhance drug-like characteristics while maintaining efficacy.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been utilized in the development of narcotic analgesics and other therapeutic agents . The ability to modify the piperidine structure allows for the creation of compounds with tailored pharmacological profiles.

Reactivity in Organic Synthesis

This compound is also recognized for its utility in organic synthesis, particularly as a reactant in C-2 arylation reactions of piperidines through directed transition metal-catalyzed sp3 C-H activation . This reaction pathway is significant for generating complex molecules with potential therapeutic applications.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, particularly those involved in neurotransmission and cellular metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl piperidine-4-carboxylate: Shares the piperidine ring and ester functionality but lacks the cyclopentylacetamido group.

Cyclopentylacetic acid derivatives: Similar in having the cyclopentyl group but differ in the rest of the structure.

Uniqueness

Structural Complexity: The combination of the piperidine ring, ester, and cyclopentylacetamido groups makes it unique.

Bioactivity: Its specific structural features contribute to its unique bioactivity profile, distinguishing it from simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

Activité Biologique

Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C13H19N2O2

- CAS Number : 1235217-66-9

- Molecular Weight : 235.30 g/mol

Research indicates that compounds with piperidine moieties often exhibit significant biological activity, including antimicrobial and anti-inflammatory effects. The specific mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the potential of piperidine derivatives as antimicrobial agents. For instance, a study focused on structure-activity relationships (SAR) among piperidine derivatives demonstrated that modifications in the molecular structure could enhance their potency against bacterial strains such as Mycobacterium tuberculosis (Mtb) . Although specific data on this compound's activity against Mtb is limited, its structural similarities to other active compounds suggest potential efficacy.

Anti-inflammatory Effects

Piperidine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structural features have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Further research is needed to establish whether this compound exhibits similar effects.

Case Studies and Research Findings

A notable study investigated a series of piperidine derivatives for their ability to inhibit MenA, an enzyme critical for the survival of Mtb. The study reported several compounds with IC50 values ranging from 13–22 μM against MenA . While specific data for this compound was not provided, the findings suggest that similar compounds may possess significant antimycobacterial activity.

Data Table: Structure-Activity Relationships (SAR)

| Compound Name | R Group | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| This compound | Cyclopentyl | TBD | TBD |

| Piperidine Derivative A | Phenyl | 13 ± 2 | 8 ± 1 |

| Piperidine Derivative B | Methyl | 25<x<50 | 18 ± 4 |

Note : TBD indicates that specific values for this compound are yet to be determined.

Propriétés

IUPAC Name |

methyl 4-[[(2-cyclopentylacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUVPFIOLZQDOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.